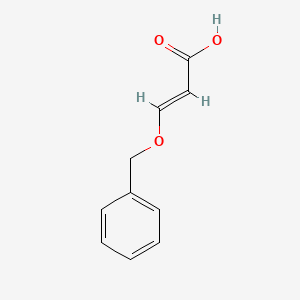
Bis(triethylsilyl)silyl-triethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triethylsilyl)silyl-triethylsilane is an organosilicon compound characterized by the presence of multiple silicon atoms bonded to ethyl groups. This compound is part of the broader class of silanes, which are widely used in organic synthesis and industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triethylsilyl)silyl-triethylsilane typically involves the reaction of triethylsilane with a silicon-based reagent under controlled conditions. One common method includes the use of a hydrosilylation reaction, where triethylsilane reacts with a silicon-containing compound in the presence of a catalyst such as platinum or rhodium . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(triethylsilyl)silyl-triethylsilane undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the silicon-ethyl bonds are replaced by other functional groups.
Oxidation: Under specific conditions, this compound can be oxidized to form silicon-oxygen bonds.
Common Reagents and Conditions
Temperature and Pressure: Reactions are typically carried out at room temperature to slightly elevated temperatures and under atmospheric or slightly elevated pressures.
Major Products
The major products formed from reactions involving this compound include silyl ethers, reduced alcohols, and various substituted silicon compounds .
Aplicaciones Científicas De Investigación
Bis(triethylsilyl)silyl-triethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a precursor in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: This compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis(triethylsilyl)silyl-triethylsilane involves the activation of the silicon-hydrogen bonds, which can then participate in various chemical reactions. The compound acts as a reducing agent by donating hydrogen atoms to other molecules, facilitating their reduction . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler compound with similar reducing properties but fewer silicon atoms.
Trimethylsilylacetylene: Another organosilicon compound used in organic synthesis, but with different reactivity due to the presence of an acetylene group.
Bis(trimethylsilyl)acetylene: Similar in structure but with trimethylsilyl groups instead of triethylsilyl groups, leading to different chemical properties.
Uniqueness
Bis(triethylsilyl)silyl-triethylsilane is unique due to its multiple silicon-ethyl bonds, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a reducing agent and participate in substitution and oxidation reactions makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
bis(triethylsilyl)silyl-triethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H46Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h19H,10-18H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGZMQFMMHZKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)[SiH]([Si](CC)(CC)CC)[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H46Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylate](/img/structure/B8255258.png)
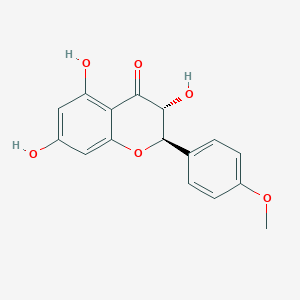
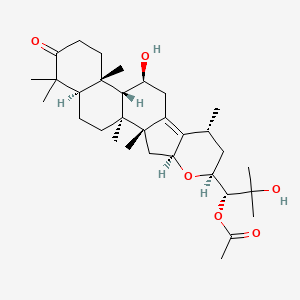
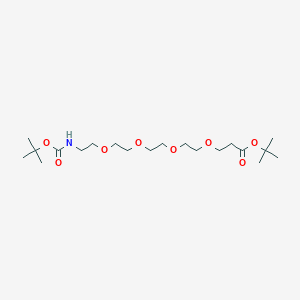
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B8255293.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride](/img/structure/B8255298.png)
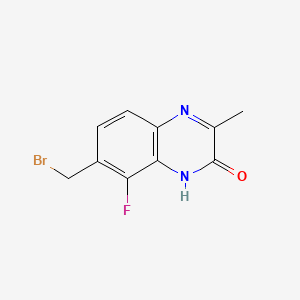


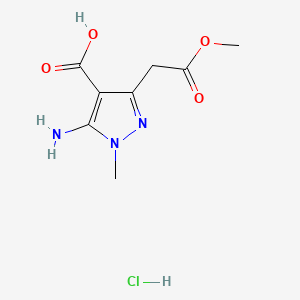
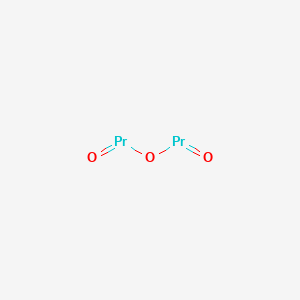

![Tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophen-2-YL)carbamate](/img/structure/B8255355.png)
